2-(Dimethylamino)-2-methylpropanethioamide
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Overview
Description
2-(Dimethylamino)-2-methylpropanethioamide is an organic compound with a unique structure that includes a dimethylamino group and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-methylpropanethioamide typically involves the reaction of 2-(dimethylamino)-2-methylpropanenitrile with hydrogen sulfide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the thioamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-methylpropanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)-2-methylpropanethioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-2-methylpropanethioamide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the thioamide group can participate in nucleophilic attacks. These interactions influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: Shares the dimethylamino group but lacks the thioamide group.
2-(Dimethylamino)ethyl methacrylate: Contains a similar dimethylamino group but has a methacrylate ester instead of a thioamide.
Properties
Molecular Formula |
C6H14N2S |
---|---|
Molecular Weight |
146.26 g/mol |
IUPAC Name |
2-(dimethylamino)-2-methylpropanethioamide |
InChI |
InChI=1S/C6H14N2S/c1-6(2,5(7)9)8(3)4/h1-4H3,(H2,7,9) |
InChI Key |
OALFGMPWBOCLKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=S)N)N(C)C |
Origin of Product |
United States |
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